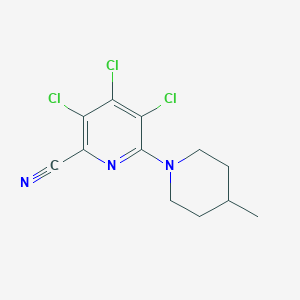![molecular formula C25H33N3O3 B4294856 3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4294856.png)
3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
説明
3-[4-(1-Adamantyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as ADMPD and has been synthesized using different methods.
作用機序
The mechanism of action of ADMPD is not fully understood. However, it has been proposed that it acts by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
ADMPD has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to decrease the levels of stress hormones such as cortisol. In addition, it has been found to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and depression.
実験室実験の利点と制限
One of the advantages of using ADMPD in lab experiments is its potential to act as a model compound for the development of new drugs. It has also been shown to have a good safety profile, with no significant side effects reported in animal studies. However, one of the limitations of using ADMPD in lab experiments is its low solubility in water, which can make it difficult to administer.
将来の方向性
There are several future directions for research related to ADMPD. One area of interest is the development of new drugs based on the structure of ADMPD. Another area of interest is the investigation of its potential applications in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. In addition, further studies are needed to fully understand its mechanism of action and to explore its potential for use in clinical settings.
Conclusion:
In conclusion, 3-[4-(1-Adamantyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a chemical compound that has potential applications in various areas of scientific research. It has been synthesized using different methods and has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant effects. Its mechanism of action is not fully understood, but it has been proposed to act by modulating the activity of certain neurotransmitters in the brain. Further studies are needed to fully understand its potential applications and to develop new drugs based on its structure.
科学的研究の応用
ADMPD has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant effects. It has also been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
特性
IUPAC Name |
3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3/c1-31-21-4-2-20(3-5-21)28-23(29)13-22(24(28)30)26-6-8-27(9-7-26)25-14-17-10-18(15-25)12-19(11-17)16-25/h2-5,17-19,22H,6-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRSSJNVUQAOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![12-(2,4-dichlorophenyl)-3-methyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4294775.png)
![4-acetyl-7-bromo-8b-hydroxy-3,3a,4,8b-tetrahydroimidazo[4,5-b]indole-2(1H)-thione](/img/structure/B4294782.png)
![4-[({2-[(4-chlorophenyl)thio]ethyl}amino)methylene]-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4294798.png)
![2-(4-fluorophenyl)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4294804.png)
![N-[4-(aminosulfonyl)phenyl]-4-[2-({[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B4294812.png)
![2-[4-(1-adamantyl)piperazin-1-yl]-4-morpholin-4-yl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine](/img/structure/B4294819.png)
![N-[2-(1-adamantyloxy)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B4294835.png)

![2-{1-(3-chlorophenyl)-3-[2-(3,4-diethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4294848.png)
![3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B4294863.png)
![10-acetyl-3-(2-furyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4294868.png)
![3-[4-(1-adamantyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B4294869.png)
![ethyl 4-{3-[4-(1-adamantyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4294872.png)
![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4294882.png)